molecular formula C16H24O B6357250 4'-Hexylbutyrophenone CAS No. 243870-89-5

4'-Hexylbutyrophenone

Cat. No.: B6357250
CAS No.: 243870-89-5
M. Wt: 232.36 g/mol
InChI Key: HECYNFHFXMSKLM-UHFFFAOYSA-N
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Description

4’-Hexylbutyrophenone is an organic compound belonging to the butyrophenone class. It is characterized by a phenyl ring attached to a butyrophenone structure with a hexyl substituent at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hexylbutyrophenone typically involves the Friedel-Crafts acylation of hexylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 4’-Hexylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4’-Hexylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hexylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Hexylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 4’-Hexylbutyrophenone is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-hexylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-3-5-6-7-9-14-10-12-15(13-11-14)16(17)8-4-2/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECYNFHFXMSKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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